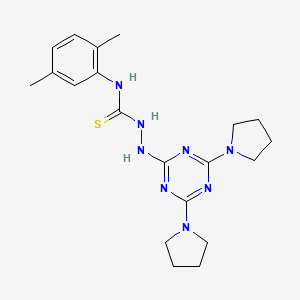
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8S and its molecular weight is 412.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide and its derivatives have demonstrated significant potential in antiviral applications, specifically against yellow fever virus (YFV). Synthesized through a three-step process starting from cyanuric chloride, these compounds exhibit inhibitory activity against YFV at concentrations ≤10 mg/mL, with effective concentration (EC90) values ranging from 0.06 – 2.2 mg/mL. The presence of an alkyl substituent in the ortho-position of the N-aryl fragment is crucial for effective YFV growth inhibition. These findings suggest that these compounds are promising for the treatment of yellow fever, supported by their low levels of cytotoxicity and excellent selectivity index values (Moskalenko et al., 2021).
Structural and Synthetic Insights
The crystal structure of a related compound, 4-Dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine dimethylformamide solvate, reveals its potential for further structural analysis and chemical synthesis. It consists of a molecule that is essentially planar due to π-conjugation, with an extensive network of hydrogen bonds and π–π stacking interactions maintaining the crystal structure. This insight is crucial for understanding the molecular interactions and designing new derivatives with enhanced biological activities (Liping Lu et al., 2004).
Antioxidant and Antimicrobial Activities
Metal complexes of related pyrrolidone thiosemicarbazone compounds with Cu(II), Co(II), and Ni(II) have shown significant antifungal activities against selected fungi. These compounds also exhibit promising antioxidant activities as determined by their interaction with the stable free radical 2,2′′-diphenyl-1-picrylhydrazyl. Molecular orbital calculations provide a detailed description of the orbitals, including spatial characteristics and contributions of individual atoms, highlighting their potential in medicinal chemistry for developing antifungal and antioxidant therapies (Al-Amiery et al., 2012).
Synthetic Utility and Chemical Properties
The synthesis and study of various derivatives of hydrazinecarbothioamide compounds have provided valuable insights into their chemical properties and potential applications. These compounds serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The ability to undergo various chemical transformations makes them valuable tools in medicinal chemistry for the development of new therapeutic agents (Khan et al., 2010).
Corrosion Inhibition
Triazine derivatives, including those structurally related to this compound, have been explored for their corrosion inhibition properties on mild steel in hydrochloric acid environments. Their effectiveness as corrosion inhibitors highlights the multifaceted applications of these compounds beyond their biological activities, demonstrating their utility in industrial applications as well (Singh et al., 2018).
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8S/c1-14-7-8-15(2)16(13-14)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWVOPXJQWSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
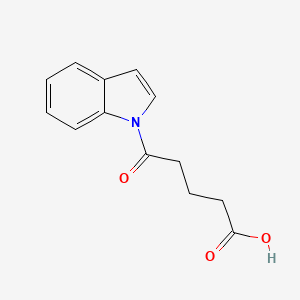
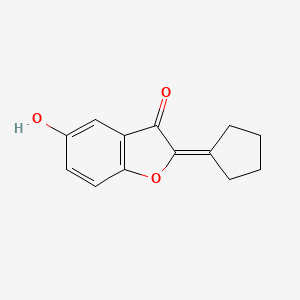

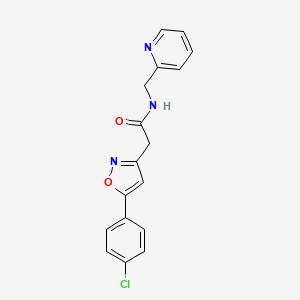

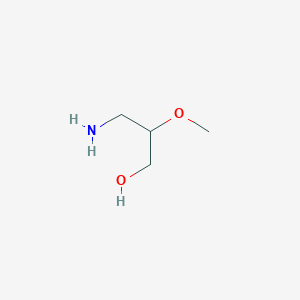
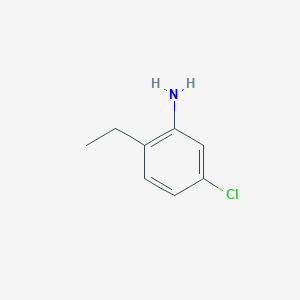
![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)
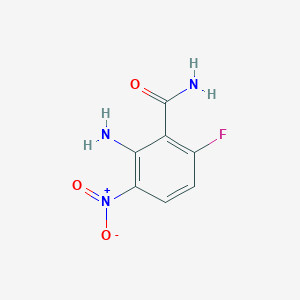
![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)
![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)

![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)
![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2631971.png)
